

# 3-(Trifluoromethyl)benzyl bromide chemical structure and CAS number

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzyl bromide

Cat. No.: B139568

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## An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl bromide

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)benzyl bromide**, a key reagent in synthetic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis applications, and relevant biological pathways.

## Chemical Identity and Properties

Chemical Structure:

Figure 1: Chemical Structure of **3-(Trifluoromethyl)benzyl bromide**

CAS Number: 402-23-3[1][2][3][4]

Synonyms: 3-(Bromomethyl)benzotrifluoride,  $\alpha$ -Bromo- $\alpha'$ , $\alpha'$ , $\alpha'$ -trifluoro-m-xylene[1]

This compound is a colorless to light yellow liquid, recognized for its high reactivity and utility as a building block in the synthesis of complex molecules.[4] Its unique properties are largely dictated by the presence of the trifluoromethyl group and the reactive benzyl bromide moiety.

Physicochemical and Safety Data:

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub>	[2]
Molecular Weight	239.03 g/mol	[3]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	69 °C at 4 mmHg	
Density	1.565 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.492	
Purity	>98.0% (GC)	[4]
Solubility	Sparingly soluble in water	
Hazard Class	8	
Packing Group	III	
Hazard Statements	Causes severe skin burns and eye damage.	

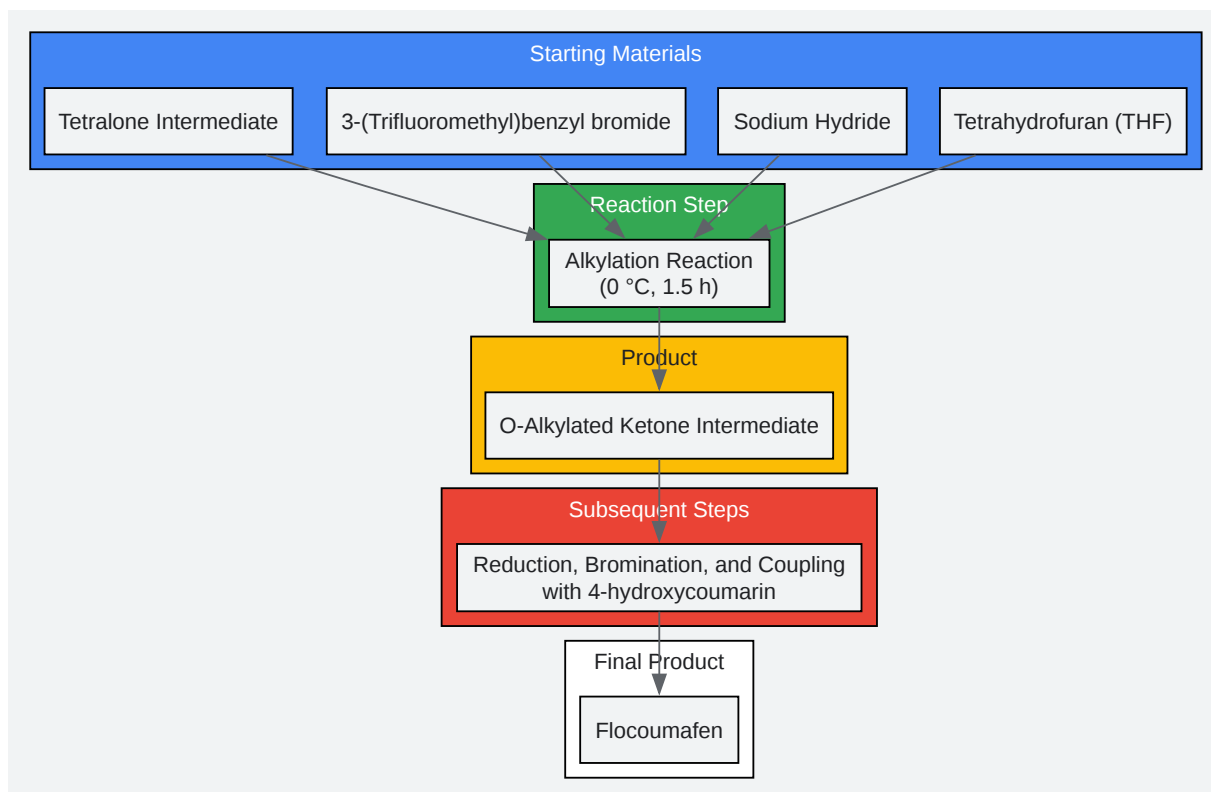
## Applications in Synthesis

**3-(Trifluoromethyl)benzyl bromide** is a versatile reagent in organic synthesis, primarily used for the introduction of the 3-(trifluoromethyl)benzyl group into various molecular scaffolds. This moiety is of particular interest in medicinal chemistry as the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

## Synthesis of Flocoumafen

Flocoumafen is a potent anticoagulant rodenticide. The synthesis of flocoumafen involves the alkylation of a key intermediate with **3-(Trifluoromethyl)benzyl bromide**.

Experimental Workflow for Flocoumafen Synthesis:



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Figure 2: Experimental workflow for the synthesis of Flocoumafen.

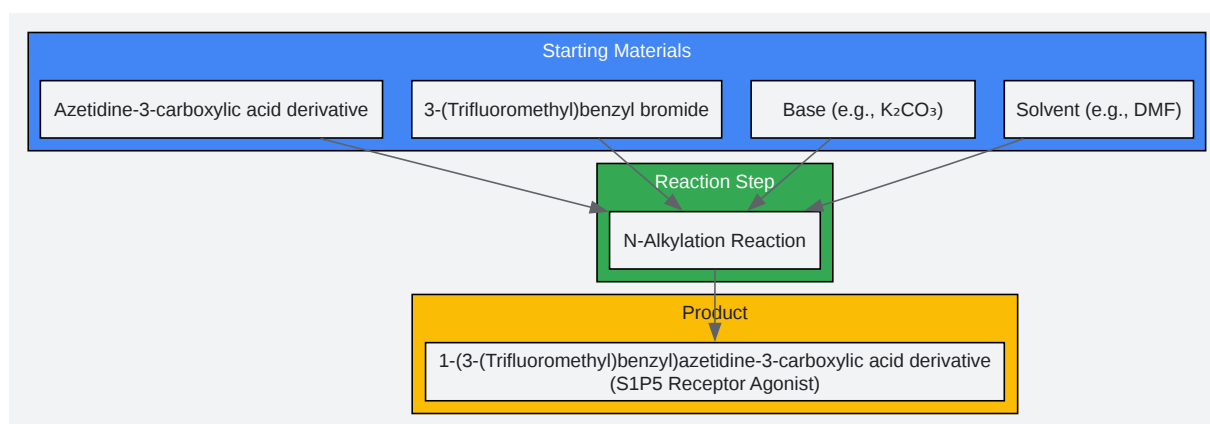
#### Detailed Experimental Protocol for the Synthesis of the O-Alkylated Ketone Intermediate:

To a solution of the tetralone intermediate in anhydrous tetrahydrofuran (THF) at 0 °C, sodium hydride is added portion-wise. The mixture is stirred for a specified period, after which **3-(Trifluoromethyl)benzyl bromide** is added dropwise. The reaction is maintained at 0 °C for 1.5 hours. Following the completion of the reaction, it is carefully quenched and the product is extracted. The resulting O-alkylated ketone is a crucial precursor in the multi-step synthesis of flocoumafen.

## Synthesis of S1P5 Receptor Agonists

Sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor predominantly expressed in the nervous and immune systems. It has emerged as a promising therapeutic target for neurodegenerative disorders. **3-(Trifluoromethyl)benzyl bromide** is a key starting material in the synthesis of potent and selective S1P5 agonists.

Generalized Experimental Workflow for S1P5 Agonist Synthesis:



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Figure 3: Generalized workflow for the synthesis of S1P5 receptor agonists.

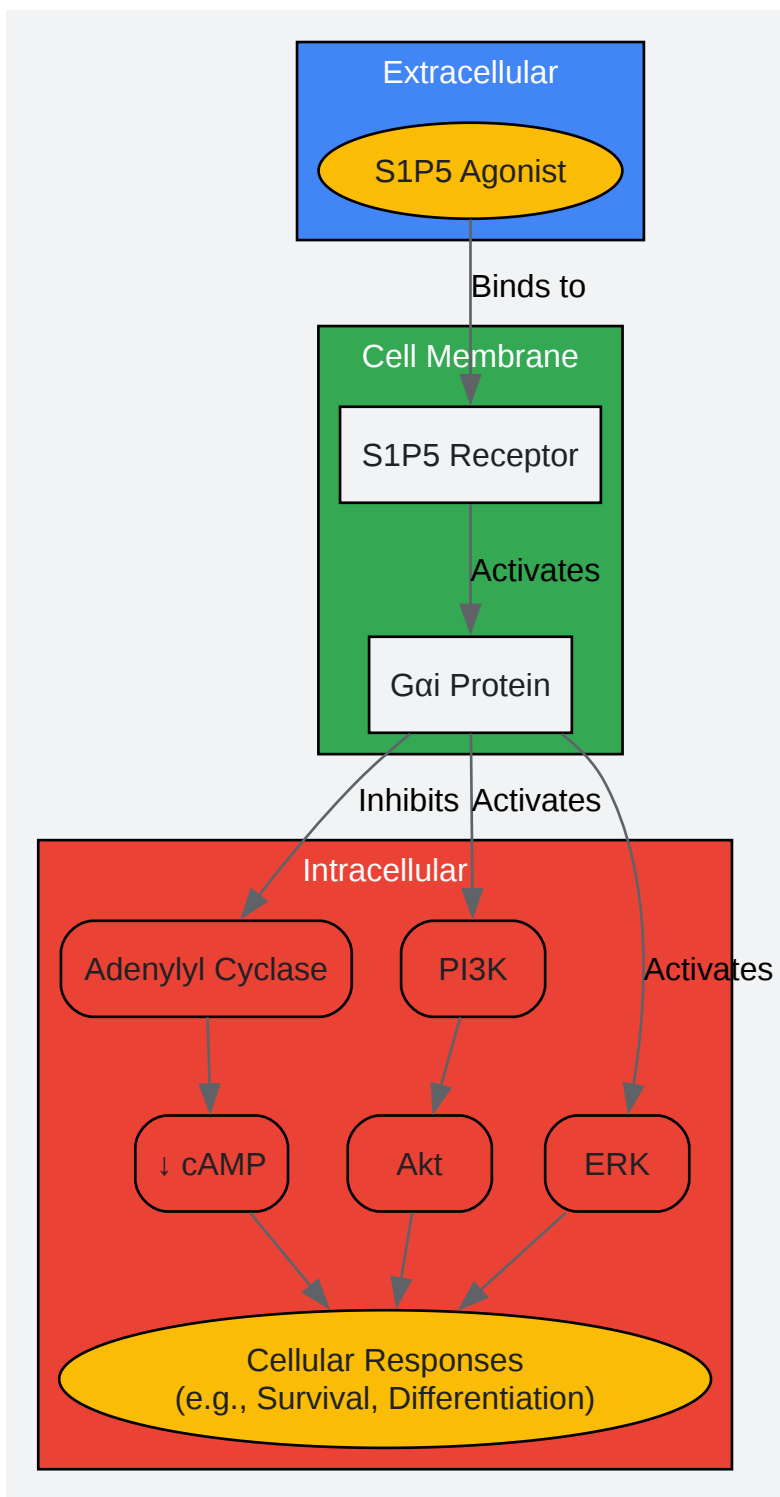
General Experimental Protocol for N-Alkylation:

An azetidine-3-carboxylic acid derivative is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, for instance, potassium carbonate, is added to the solution. Subsequently, **3-(Trifluoromethyl)benzyl bromide** is introduced to the reaction mixture. The reaction is typically stirred at an elevated temperature until completion, which is monitored by an appropriate analytical technique like thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is worked up to isolate the desired N-alkylated product, which functions as an S1P5 receptor agonist.

## S1P5 Receptor Signaling Pathway

The therapeutic potential of S1P5 receptor agonists stems from their ability to modulate specific cellular signaling pathways. Activation of the S1P5 receptor, which is coupled to G $\alpha$ i, initiates a cascade of intracellular events that can influence cell survival, migration, and differentiation.

S1P5 Receptor Signaling Pathway Diagram:



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Figure 4: Simplified S1P5 receptor signaling pathway.

Upon binding of an agonist, the S1P5 receptor activates the inhibitory G protein, G $\alpha$ i. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, G $\alpha$ i activation can stimulate other signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for promoting cell survival and differentiation. These downstream effects are central to the therapeutic rationale for targeting the S1P5 receptor in neurodegenerative diseases.

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- To cite this document: BenchChem. [3-(Trifluoromethyl)benzyl bromide chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139568#3-trifluoromethyl-benzyl-bromide-chemical-structure-and-cas-number]

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